![molecular formula C22H21F2NO5 B2531366 Ácido 2-{1-[(9H-fluoren-9-ilmetoxil)carbonil]-4-hidroxipiperidin-4-il}-2,2-difluoroacético CAS No. 2219379-92-5](/img/structure/B2531366.png)

Ácido 2-{1-[(9H-fluoren-9-ilmetoxil)carbonil]-4-hidroxipiperidin-4-il}-2,2-difluoroacético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

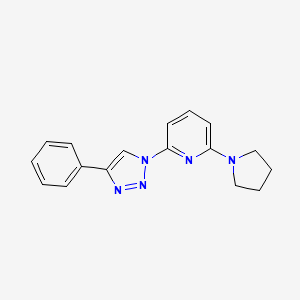

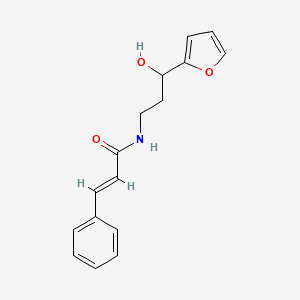

2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C22H21F2NO5 and its molecular weight is 417.409. The purity is usually 95%.

BenchChem offers high-quality 2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

La estructura del compuesto sugiere que podría servir como un bloque de construcción para la síntesis de péptidos. Específicamente, el grupo fluorenilmetoxilcarbonil (Fmoc) unido al anillo de piperidina se utiliza comúnmente para proteger los aminoácidos durante la síntesis de péptidos en fase sólida. Los investigadores pueden eliminar selectivamente el grupo Fmoc para revelar el aminoácido y continuar la elongación de la cadena peptídica .

Agente de Acoplamiento en Química de Péptidos

Debido a su estabilidad a temperatura ambiente y compatibilidad con condiciones acuosas, este compuesto puede actuar como un agente de acoplamiento en la química de péptidos. Facilita la formación de enlaces peptídicos durante la síntesis, contribuyendo al ensamblaje eficiente de péptidos complejos .

Derivatización de Aminas para HPLC

Los investigadores utilizan este compuesto como un reactivo para la derivatización previa a la columna de aminas en cromatografía líquida de alta resolución (HPLC). Las aminas derivatizadas mejoran la sensibilidad de detección y la eficiencia de separación en los métodos analíticos .

Síntesis de Oligonucleótidos

Si bien se asocia principalmente a la química de péptidos, la naturaleza bifuncional de este compuesto (grupos ácido carboxílico y amina) lo hace útil para la síntesis de oligonucleótidos. Puede participar en la construcción de nucleótidos modificados o enlazadores para secuencias de ADN/ARN.

Química Medicinal

Es esencial explorar el potencial farmacológico de este compuesto. Su estructura única, incluida la porción fluorenilo, podría conducir a nuevos candidatos a fármacos. Los químicos medicinales podrían investigar sus interacciones con los objetivos biológicos, con el objetivo de aplicaciones terapéuticas .

Ciencia de Materiales

Teniendo en cuenta su funcionalidad de ácido difluoroacético, este compuesto podría encontrar aplicaciones en la ciencia de los materiales. Los investigadores podrían explorar su uso como precursor de polímeros funcionalizados, recubrimientos u otros materiales con propiedades adaptadas .

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2NO5/c23-22(24,19(26)27)21(29)9-11-25(12-10-21)20(28)30-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,29H,9-13H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDDQXPDFOBZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(C(=O)O)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219379-92-5 |

Source

|

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2531292.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)